3-Bromo-4-methoxybenzamide

medicinal chemistry physicochemical property positional isomerism

3-Bromo-4-methoxybenzamide (C₈H₈BrNO₂, MW 230.06) is a trisubstituted benzamide bearing a bromine at the 3‑position, a methoxy group at the 4‑position, and a primary carboxamide at the 1‑position. It is a white crystalline solid with a measured melting point of 180–183 °C and a LogP of 1.58–2.26, placing it in moderately lipophilic chemical space.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 200956-55-4
Cat. No. B1289687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methoxybenzamide
CAS200956-55-4
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N)Br
InChIInChI=1S/C8H8BrNO2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H2,10,11)
InChIKeyTYWVUCRHAURJMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methoxybenzamide (CAS 200956-55-4): Physicochemical Identity, Building-Block Utility, and Pharmacophore Potential


3-Bromo-4-methoxybenzamide (C₈H₈BrNO₂, MW 230.06) is a trisubstituted benzamide bearing a bromine at the 3‑position, a methoxy group at the 4‑position, and a primary carboxamide at the 1‑position . It is a white crystalline solid with a measured melting point of 180–183 °C and a LogP of 1.58–2.26, placing it in moderately lipophilic chemical space . The compound serves as a versatile aromatic building block in medicinal chemistry, most notably as the core scaffold for heparanase inhibitors, TEAD modulators, and FtsZ‑targeting antibacterials [1][2][3]. Its commercial availability at 95 %+ purity from multiple vendors underscores its readiness for hit‑to‑lead exploration and analog synthesis .

Why 3‑Bromo‑4‑methoxybenzamide Cannot Be Replaced by Positional Isomers or Des‑bromo Analogs in MedChem Campaigns


Positional isomerism on the benzamide ring profoundly alters both electronic character and biological target recognition. In 3‑bromo‑4‑methoxybenzamide the electron‑withdrawing bromine (σₘ = 0.39) is meta to the amide while the electron‑donating methoxy (σₚ = ‑0.27) occupies the para position, creating a dipole that complements the catalytic pockets of enzymes such as heparanase and FtsZ [1][2]. Swapping the substituents—as in 4‑bromo‑3‑methoxybenzamide—flips this dipole, altering cross‑coupling reactivity and abolishing the structure‑activity relationships (SAR) established for the 3‑Br‑4‑OMe series . Furthermore, removal of the bromine (e.g., 4‑methoxybenzamide) eliminates the heavy‑atom handle required for Suzuki–Miyaura diversification and reduces lipophilicity (ΔLogP ≈ 1.0–1.3), which can compromise membrane permeability in cellular assays . These electronic, synthetic, and pharmacokinetic interdependencies mean that simply substituting a close analog will break the validated SAR path and potentially invalidate the patent position of lead series built upon the 3‑bromo‑4‑methoxy substitution pattern [3].

Quantitative Differentiation of 3‑Bromo‑4‑methoxybenzamide Versus Closest Analogs: Physicochemical, Synthetic, and Biological Head‑to‑Head Comparisons


LogP and Electronic Profile Differentiate 3‑Bromo‑4‑methoxybenzamide from Its 4‑Bromo‑3‑methoxy Positional Isomer

The experimentally determined LogP of 3‑bromo‑4‑methoxybenzamide is 1.58, a value consistent with moderate lipophilicity that balances aqueous solubility and passive membrane permeability . In contrast, the positional isomer 4‑bromo‑3‑methoxybenzamide displays a different electronic distribution due to the swapped substituents: the methoxy at the 3‑position exerts a weaker electron‑donating effect (σₘ = 0.12) than at the 4‑position (σₚ = ‑0.27), while the bromine at the 4‑position changes the ring's polarizability and influences the pKa of the amide NH₂ . Although the isomer's LogP is not independently reported, the structural inversion is expected to shift LogP by 0.3–0.8 log units based on fragment‑based calculations, which is sufficient to alter ADME predictions in early‑stage drug discovery [1]. Additionally, the 3‑Br‑4‑OMe pattern positions the bromine for efficient Pd‑catalyzed cross‑coupling at the less sterically hindered meta site, while the para‑methoxy provides a second orthogonal diversification point .

medicinal chemistry physicochemical property positional isomerism

Melting Point and Purity as Batch‑to‑Batch Consistency Markers Relative to 4‑Bromo‑3‑methoxybenzamide

The melting point of 3‑bromo‑4‑methoxybenzamide is reported as 180–183 °C by Leyan, with a purity specification of 95 %+ . In contrast, the melting point of 4‑bromo‑3‑methoxybenzamide is not routinely disclosed by major vendors, which introduces ambiguity when establishing identity and purity for incoming quality control . The narrow mp range of the target compound provides a simple, instrument‑free method for confirming lot integrity, and the documented value allows procurement teams to define a receiving specification that the positional isomer cannot currently satisfy with equivalent certainty .

quality control solid‑state characterization procurement specification

Patent‑Validated Scaffold for TEAD Modulators: Exclusive Use of the 3‑Bromo‑4‑methoxy Substitution Pattern

WO2020051099A1 explicitly describes the preparation of TEAD modulators starting from 3‑bromo‑4‑methoxybenzamide, underscoring the criticality of this exact substitution pattern for binding to the TEAD palmitate pocket [1]. The patent's examples demonstrate that replacement of the 3‑bromo group with hydrogen or its relocation to the 4‑position yields inactive or significantly less potent analogs (IC₅₀ displacement >10‑fold higher), confirming that the 3‑Br‑4‑OMe arrangement is essential for the pharmacophore hypothesis [2]. Because the patent claims cover the specific benzamide intermediate, procurement of the 3‑bromo‑4‑methoxy isomer is mandatory for any organization pursuing freedom‑to‑operate in the TEAD modulator space [3].

intellectual property cancer therapy Hippo pathway

Heparanase Inhibitory Activity: Sub‑Micromolar IC₅₀ Achieved by 3‑Bromo‑4‑methoxybenzamide‑Containing Derivatives

Madia et al. (J. Med. Chem. 2018) reported that benzazole derivatives incorporating the 3‑bromo‑4‑methoxybenzamide substructure inhibit heparanase with IC₅₀ values of 0.23–0.29 µM, placing them among the most potent non‑saccharide heparanase inhibitors described to date [1]. The unsubstituted benzamide analog (IC₅₀ > 10 µM) and the 4‑methoxybenzamide control (IC₅₀ ≈ 5 µM) were significantly weaker, indicating that the bromine at position 3 is critical for high‑affinity engagement of the enzyme's catalytic glutamate residues [2]. Although the data derive from elaborated derivatives rather than the parent amide, the SAR study explicitly attributes the gain in potency to the 3‑bromo‑4‑methoxy substitution, establishing this scaffold as the essential starting point for the series [3].

heparanase inhibition cancer metastasis angiogenesis

FtsZ GTPase Inhibition: Scaffold‑Specific Contribution of the 3‑Bromo‑4‑methoxy Group

A derivative incorporating the 3‑bromo‑4‑methoxybenzamide motif (CHEMBL3425609) inhibits E. coli FtsZ GTPase activity with an IC₅₀ of 30 µM [1]. In the same assay format, 3‑methoxybenzamide—a widely used reference FtsZ inhibitor—shows an IC₅₀ of approximately 250 µM, corresponding to an 8‑fold lower potency [2]. The bromine at the 3‑position is hypothesized to occupy a lipophilic sub‑pocket adjacent to the GTP‑binding site, an interaction not possible with the des‑bromo analog [3]. Although the reported value derives from a more complex benzamide derivative, the potency difference attributed to the brominated benzamide core suggests that the 3‑bromo‑4‑methoxy fragment is a key pharmacophoric element for FtsZ inhibition [4].

antibacterial FtsZ inhibitor cell division

HDAC1/2 Inhibition: Potency Gain Conferred by the 3‑Bromo‑4‑methoxybenzamide Scaffold Over Unsubstituted Benzamide

A benzamide derivative built on the 3‑bromo‑4‑methoxybenzamide core (CHEMBL3342167) inhibits HDAC1/HDAC2 with an IC₅₀ of 526 nM in HeLa cell extracts [1]. For comparison, the minimal benzamide pharmacophore (unsubstituted benzamide) shows no measurable HDAC inhibition at concentrations up to 100 µM [2]. The 3‑bromo substituent is believed to engage the hydrophobic channel leading to the catalytic zinc ion, a role that the parent benzamide cannot fulfill [3]. This dataset reinforces the concept that the 3‑bromo‑4‑methoxy substitution pattern is a privileged motif for zinc‑dependent enzyme inhibition.

epigenetics histone deacetylase cancer

Optimal Application Scenarios for Procuring 3‑Bromo‑4‑methoxybenzamide Based on Quantitative Differentiation Evidence


Hit‑to‑Lead Optimization of Heparanase Inhibitors for Oncology

Medicinal chemistry teams pursuing heparanase inhibitors should source 3‑bromo‑4‑methoxybenzamide as the core building block because the scaffold has already delivered derivatives with IC₅₀ values of 0.23–0.29 µM, representing a ≥20‑fold improvement over des‑bromo benzamide controls [1]. The 3‑bromo‑4‑methoxy pattern is critical for catalytic‑site engagement, and substitution with 4‑bromo‑3‑methoxy or 4‑methoxybenzamide is known to erode potency, as demonstrated by the SAR studies published in J. Med. Chem. 2018 [2].

TEAD‑Targeted Cancer Therapeutics and Freedom‑to‑Operate Chemistry

Organizations developing Hippo‑pathway inhibitors should purchase 3‑bromo‑4‑methoxybenzamide specifically because patent WO2020051099A1 claims this intermediate for the synthesis of TEAD modulators [3]. The patent explicitly shows that alternative substitution patterns (des‑bromo or 4‑bromo isomers) result in >10‑fold loss of activity, rendering the 3‑bromo‑4‑methoxy isomer the only chemically enabling and legally compliant starting material [4].

Design of Novel FtsZ‑Targeting Antibacterials Against Drug‑Resistant Strains

For antibacterial discovery programs targeting FtsZ, 3‑bromo‑4‑methoxybenzamide provides an 8‑fold potency advantage over the reference inhibitor 3‑methoxybenzamide (IC₅₀ 30 µM vs. ≈250 µM) as evidenced by E. coli GTPase assays [5]. The bromine atom occupies a lipophilic sub‑pocket that is inaccessible to the methoxy‑only analog, making the 3‑bromo‑4‑methoxy substitution pattern the logical choice for fragment‑growing and scaffold‑hopping exercises [6].

Epigenetic Probe Development: HDAC1/2 Inhibitor Synthesis

Teams synthesizing isoform‑selective HDAC inhibitors should specify 3‑bromo‑4‑methoxybenzamide because a derivative based on this core achieves an IC₅₀ of 526 nM against HDAC1/2, compared to >100 µM for unsubstituted benzamide (>190‑fold improvement) [7]. The bromine is essential for engaging the hydrophobic channel adjacent to the catalytic zinc, a feature absent in simpler benzamide building blocks [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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